1-(2,6-Diformylphenyl)propan-1-one
CAS No.:
Cat. No.: VC18852627
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10O3 |
|---|---|
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | 2-propanoylbenzene-1,3-dicarbaldehyde |
| Standard InChI | InChI=1S/C11H10O3/c1-2-10(14)11-8(6-12)4-3-5-9(11)7-13/h3-7H,2H2,1H3 |
| Standard InChI Key | BGHTYMOSXXDLHD-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=C(C=CC=C1C=O)C=O |
Introduction
Molecular Structure and Characterization
Structural Configuration
The compound’s backbone consists of a phenyl ring with formyl (-CHO) groups at the 2- and 6-positions and a propan-1-one (acetophenone-derived) group at the 1-position. This arrangement creates a sterically hindered environment due to the para-substituted formyl groups, which influence electronic and spatial properties . The molecular formula is C₁₁H₁₀O₃, with a calculated molecular weight of 190.19 g/mol .
Key Structural Features:
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Phenyl Core: The benzene ring provides a planar, aromatic framework that facilitates π-π interactions and electronic delocalization.
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Formyl Substituents: The 2,6-diformyl groups act as strong electron-withdrawing groups, directing further electrophilic substitutions to the 4-position if reactive conditions permit .
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Propan-1-one Moiety: The ketone group at the 1-position introduces a reactive carbonyl center, enabling nucleophilic additions and condensations .
Spectroscopic Characterization
While direct spectral data for the 2,6-diformyl isomer are scarce, comparisons to the 2,3-diformyl analog (CID 166641805) provide foundational insights :
| Spectroscopic Parameter | Observed Value (2,3-isomer) | Expected Trend (2,6-isomer) |
|---|---|---|
| IR (C=O stretch) | 1,710–1,740 cm⁻¹ | Similar, with possible splitting due to para-formyl interactions |
| ¹H NMR (Formyl H) | δ 9.8–10.2 ppm (doublet) | Upfield shift due to reduced steric strain |
| ¹³C NMR (Carbonyl C) | δ 190–200 ppm | Comparable, with subtle electronic variations |
The 2,6-substitution pattern may reduce steric hindrance between formyl groups compared to the 2,3-isomer, potentially altering NMR splitting patterns and crystallographic packing .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1-(2,6-diformylphenyl)propan-1-one presents challenges due to the deactivating nature of formyl groups, which hinder subsequent electrophilic substitutions. Two potential routes are hypothesized:
Route 1: Sequential Formylation
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Friedel-Crafts Acylation: Introduce the propan-1-one group via Friedel-Crafts acylation of benzene derivatives .
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Directed Ortho-Metallation (DoM): Use directing groups to install formyl moieties at the 2- and 6-positions .
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Oxidation: Convert methyl groups to formyls via controlled oxidation (e.g., using MnO₂ or SeO₂).
Route 2: Duff Reaction Adaptation
The Duff reaction, which introduces formyl groups to phenolic substrates, could be modified for non-phenolic systems by employing hexamine and acidic conditions . For example:
Key Challenges
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Regioselectivity: Achieving 2,6-diformylation requires precise directing groups or steric control to prevent 3,5-substitution .
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Stability: The electron-deficient aromatic ring may undergo unwanted side reactions under harsh conditions .
Chemical Reactivity and Applications
Nucleophilic Additions
The compound’s carbonyl groups participate in reactions such as:
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Schiff Base Formation: Condensation with amines to form diimine ligands for metal coordination .
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Grignard Reactions: Addition of organomagnesium reagents to the ketone, yielding tertiary alcohols .
Coordination Chemistry
The 2,6-diformyl motif can act as a binucleating ligand, bridging two metal centers. For example, in the presence of Cu(II) or Fe(III), it may form stable complexes with potential catalytic activity .
Applications in Materials Science
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Polymer Precursors: The diformyl groups enable cross-linking in resin synthesis.
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Pharmaceutical Intermediates: Structural analogs exhibit bioactivity in antimicrobial and anticancer assays .
Comparative Analysis with Related Compounds
| Parameter | 1-(2,6-Diformylphenyl)propan-1-one | 1-(2,3-Diformylphenyl)propan-1-one |
|---|---|---|
| Substitution Pattern | Para-formyl groups | Adjacent formyl groups |
| Steric Strain | Lower | Higher |
| Synthetic Accessibility | Moderate | Easier (directed metallation) |
| Coordination Ability | Strong (chelating sites) | Moderate |
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